3-Propylthiophene-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163460-98-8 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |
InChI Key |
LVILUBAIANFMFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC=C1)C=O |
Canonical SMILES |
CCCC1=C(SC=C1)C=O |
Synonyms |
2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propylthiophene 2 Carbaldehyde and Its Precursors
Regioselective Synthesis of Propylthiophene Derivatives
The regioselective introduction of an alkyl group, such as a propyl group, onto the thiophene (B33073) ring is a critical first step in the synthesis of 3-propylthiophene-2-carbaldehyde. The two most reactive positions on the thiophene ring are the α-carbons (positions 2 and 5), which are adjacent to the sulfur atom. wikipedia.org Therefore, direct alkylation often leads to a mixture of 2- and 3-substituted products. To achieve the desired 3-propylthiophene (B73865), specific synthetic strategies are required.
Lithiation-Based Approaches for Thiophene Functionalization
Lithiation is a powerful tool for the regioselective functionalization of thiophene. The reaction of thiophene with a strong base, such as n-butyllithium (n-BuLi), results in deprotonation to form a thienyllithium species. rroij.com This organolithium intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents at specific positions. rroij.comrug.nl
The position of lithiation on the thiophene ring can be directed by the presence of a directing group or through halogen-metal exchange. For instance, starting with a pre-functionalized thiophene, such as 3-bromothiophene (B43185), treatment with n-BuLi at low temperatures leads to the formation of 3-thienyllithium via halogen-metal exchange. This species can then be reacted with a propylating agent, like propyl bromide, to yield 3-propylthiophene. mdpi.comresearchgate.net
Alternatively, direct C-H lithiation of thiophene itself with n-BuLi primarily occurs at the 2-position due to the higher acidity of the α-protons. rroij.com To achieve 3-substitution, a blocking group can be introduced at the 2- and 5-positions, followed by lithiation at the 3-position and subsequent reaction with an electrophile. Another approach involves the use of a directing group at the 2-position that promotes lithiation at the adjacent 3-position.
A documented synthesis of 2-propylthiophene (B74554) involves the lithiation of thiophene with n-BuLi at -78 °C, followed by reaction with n-propyl bromide. researchgate.net While this produces the 2-substituted isomer, the principle of lithiation followed by alkylation is a cornerstone of thiophene chemistry. researchgate.net
Acylation and Subsequent Reduction for Alkylthiophene Formation
Another strategy for the synthesis of alkylthiophenes involves a two-step process of Friedel-Crafts acylation followed by reduction of the resulting acyl group. The acylation of thiophene typically occurs at the 2-position due to the high electrophilicity of this site. wikipedia.orgtsijournals.comgoogle.com For example, reacting thiophene with an acylating agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, stannic chloride) would yield 2-propionylthiophene. google.com
To obtain the corresponding alkylthiophene, the carbonyl group of the acylthiophene must be reduced. Several methods are available for this transformation, including the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method for the reduction of acylthiophenes to alkylthiophenes. studysmarter.co.ukacs.org
While direct acylation at the 3-position is less favored, it can be achieved by employing specific reaction conditions or by using a starting material where the more reactive 2- and 5-positions are blocked. Once 3-acylthiophene is obtained, the same reduction methods can be applied to form 3-alkylthiophene.
Formylation Strategies for the Carbaldehyde Moiety
With 3-propylthiophene in hand, the next critical step is the introduction of a formyl group (-CHO) at the 2-position to yield the target molecule, this compound.
Direct Formylation Techniques (e.g., using N,N-Dimethylformamide)
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgjk-sci.comwikipedia.org This reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is an electrophilic species that attacks the electron-rich thiophene ring. wikipedia.org
For 3-propylthiophene, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity, with the formyl group being introduced at the vacant and highly activated 2-position. The electron-donating nature of the propyl group at the 3-position further activates the thiophene ring towards electrophilic substitution, particularly at the adjacent 2- and 4-positions. Steric hindrance from the propyl group generally favors substitution at the 2-position. The reaction is typically followed by an aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde. wikipedia.org
Another direct formylation method involves the reaction of a lithiated thiophene with DMF. As discussed previously, lithiation of a suitably protected or substituted thiophene can generate a nucleophilic species at the desired position. For instance, if 3-propyl-2-lithiothiophene could be generated, its reaction with DMF would provide a direct route to this compound after hydrolysis. researchgate.net
Oxidative Approaches to Aldehyde Formation
Oxidative methods can also be employed to introduce the aldehyde functionality. This typically involves the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, at the desired position. For example, if 2-methyl-3-propylthiophene (B2413968) were available, it could potentially be oxidized to this compound. However, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging and often requires specific oxidizing agents like manganese dioxide or selenium dioxide.
A more controlled approach involves the introduction of a hydroxymethyl group, which can then be oxidized to the aldehyde. This can be achieved by reacting a lithiated thiophene with formaldehyde (B43269). For instance, reaction of 3-propyl-2-lithiothiophene with formaldehyde would yield (3-propylthiophen-2-yl)methanol. Subsequent oxidation of this alcohol using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would afford this compound.
Multi-step Synthetic Protocols for this compound Access
The synthesis of this compound is inherently a multi-step process, combining the strategies for alkylation and formylation. A common and logical synthetic route would be:
Synthesis of 3-Bromothiophene: This can be achieved through the bromination of thiophene, often requiring specific conditions to favor the 3-isomer or separation from the major 2-bromo isomer.
Formation of 3-Propylthiophene: 3-Bromothiophene can be converted to 3-thienyllithium or a Grignard reagent, followed by reaction with a propylating agent like propyl bromide. Alternatively, a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) between 3-bromothiophene and a propyl-containing organometallic reagent can be employed.
Formylation of 3-Propylthiophene: The resulting 3-propylthiophene is then subjected to a formylation reaction, most commonly the Vilsmeier-Haack reaction using DMF and POCl₃, to introduce the aldehyde group at the 2-position.
A reported multi-step synthesis leading to a related structure, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, starts from thiophene and proceeds through a series of bromination, lithiation/alkylation, and formylation steps, highlighting the utility of these fundamental reactions in building complex thiophene derivatives. mdpi.com Similarly, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene involved successive direct lithiations and a bromination reaction. researchgate.net These examples underscore the modularity and power of combining these synthetic methodologies to access highly substituted thiophenes.
Convergent and Linear Synthetic Routes
An example of a linear synthesis to a related precursor, N-phenyl-5-propylthiophene-2-carboxamide, is outlined below:
| Step | Reactant | Reagents | Product | Yield (%) |
| 1 | Thiophene | 1. n-BuLi 2. n-PrBr | 2-Propylthiophene | - |
| 2 | 2-Propylthiophene | 1. n-BuLi 2. Phenylisocyanate | N-phenyl-5-propylthiophene-2-carboxamide | 91 |
This table illustrates a two-step sequence to a key precursor.
Chemo- and Regioselective Transformations
The successful synthesis of this compound is highly dependent on chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. conicet.gov.ar
A powerful tool for achieving regioselectivity in thiophene chemistry is directed ortho-metalation, often using organolithium reagents like n-butyllithium (n-BuLi). The position of lithiation on the thiophene ring can be directed by existing substituents. For example, starting with 2-propylthiophene, lithiation preferentially occurs at the 5-position due to the directing effect of the alkyl group. Subsequent quenching with an electrophile, such as N,N-dimethylformamide (DMF), introduces a formyl group at that position.
A key transformation in the synthesis of a precursor to this compound involves the amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com In this case, the amide group directs the lithiation to the adjacent 3-position. Quenching this lithiated intermediate with DMF then selectively installs the formyl group at the C3 position, leading to 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide in good yield. mdpi.com This highlights a highly regioselective formylation step.
The following table details a specific chemo- and regioselective formylation reaction:
| Reactant | Reagents | Product | Yield (%) | Reference |
| N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi 2. DMF | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77 | mdpi.com |
This table showcases a specific example of a regioselective formylation.
Further functionalization, such as bromination, can also be carried out with high regioselectivity. The bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using bromine in acetic acid and chloroform (B151607) selectively yields the 4-bromo derivative. mdpi.com
Catalytic Approaches in this compound Synthesis
Transition metal catalysis offers powerful and often more direct methods for the synthesis of functionalized aromatic compounds, including this compound. These methods can provide alternative routes that may avoid the use of stoichiometric organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the synthesis of thiophene derivatives. While a direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of these reactions are highly relevant.
One of the most important palladium-catalyzed reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. researchgate.netnih.gov This reaction could be envisioned for the synthesis of this compound by, for example, coupling a propyl-substituted thiophene boronic acid with a 2-halothiophene-2-carbaldehyde derivative, or vice versa. The catalytic cycle for Suzuki-Miyaura coupling generally involves oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov
Another relevant palladium-catalyzed reaction is the formylation of aryl halides. A comprehensive study on the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of CO and H₂) has been reported. rsc.org This reaction proceeds via an acylpalladium complex which is then hydrogenated to the aldehyde. rsc.org This methodology could potentially be applied to a 3-propyl-2-bromothiophene to directly install the aldehyde group.
The table below summarizes the key steps in a general palladium-catalyzed cross-coupling cycle:
| Step | Description |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. |
| Transmetalation | The organometallic coupling partner transfers its organic group to the Pd(II) complex. |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |
This table outlines the fundamental steps of a typical palladium-catalyzed cross-coupling reaction.
Other Transition Metal-Catalyzed Syntheses
Besides palladium, other transition metals such as nickel, copper, and rhodium are also employed in the synthesis of thiophene derivatives and related transformations.
Nickel-catalyzed reactions, particularly Kumada catalyst-transfer polymerization, are widely used for the synthesis of poly(3-alkylthiophene)s. While this is a polymerization reaction, the underlying principles of nickel-catalyzed cross-coupling of thiophene monomers are relevant. Nickel catalysts are also used in direct arylation polymerization of thiophene heteroaryls.
Copper-catalyzed reactions are also valuable in heterocyclic synthesis. For example, copper has been used to catalyze the synthesis of polysubstituted thiophene-fused systems.
Rhodium-catalyzed hydroformylation is a powerful method for converting alkenes to aldehydes. This reaction could potentially be applied to a precursor such as 3-propyl-2-vinylthiophene to introduce the formyl group directly at the 2-position. The regioselectivity of rhodium-catalyzed hydroformylation can often be controlled by the choice of ligands. researchgate.net
While specific examples for the direct synthesis of this compound using these other transition metals are not detailed in the provided search context, their general utility in C-C and C-H bond functionalization of thiophenes suggests their potential applicability.
Reactivity and Mechanistic Investigations of 3 Propylthiophene 2 Carbaldehyde
Electrophilic Reactivity of the Carbaldehyde Group
The aldehyde functional group in 3-propylthiophene-2-carbaldehyde is a key site for chemical reactions due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound serves as an excellent electrophile, readily undergoing nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, the addition can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com
Condensation Reactions and Imine Formation
This compound can participate in condensation reactions with various nucleophiles. A notable example is the reaction with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is reversible and typically involves the elimination of a water molecule. youtube.comyoutube.com The formation of the C=N double bond in the imine product is a characteristic feature of this transformation. youtube.comyoutube.com The reaction mechanism proceeds through a series of steps initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. libretexts.orglibretexts.org The pH of the reaction medium can be a critical factor, with optimal rates often observed under mildly acidic conditions. libretexts.org
The general mechanism for imine formation is as follows:
Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org
Proton transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated. libretexts.orglibretexts.org
Elimination of water: A molecule of water is eliminated, forming an iminium ion. libretexts.org
Deprotonation: The iminium ion is deprotonated to yield the final imine product. libretexts.org
Aromatic Reactivity of the Thiophene (B33073) Ring
The thiophene ring in this compound exhibits aromatic character and can undergo various substitution reactions. The substituents on the ring, namely the propyl group and the carbaldehyde group, influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns
Thiophene rings are generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). pearson.com The substitution typically occurs preferentially at the C2 (or α) position. pearson.com In this compound, the existing substituents direct incoming electrophiles. The interplay between the electron-donating propyl group and the electron-withdrawing carbaldehyde group, along with their positions on the ring, dictates the preferred site of substitution.
Directed Metalation Group Effects of the Carbaldehyde Moiety
The carbaldehyde group can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation reactions. nih.gov This effect is crucial in the synthesis of specifically substituted thiophene derivatives. For example, in a related system, a formyl group directs lithiation to the adjacent position on the thiophene ring. This directed ortho metalation allows for the introduction of various electrophiles at a specific site.
Halogenation Studies (e.g., Bromination)
The halogenation of substituted thiophenes is a well-studied reaction. In the context of a related compound, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, bromination using bromine in acetic acid resulted in the substitution of a bromine atom at the C4 position of the thiophene ring. mdpi.com This demonstrates the regioselective nature of halogenation on a substituted thiophene ring. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a multi-step process involving successive direct lithiations and a final bromination step. mdpi.com
Structure-Reactivity Relationships in this compound Systems
The reactivity of this compound is intrinsically linked to the electronic and steric properties of its constituent parts: the thiophene ring, the aldehyde group, and the propyl substituent. The thiophene ring, being an electron-rich aromatic system, influences the reactivity of the attached aldehyde. The sulfur heteroatom in the thiophene ring can participate in the delocalization of electrons, which can either activate or deactivate the aldehyde group towards nucleophilic attack, depending on the position of substitution.
The position of the propyl group at the 3-position is critical. It exerts an electron-donating inductive effect (+I), which increases the electron density on the thiophene ring. This, in turn, can modulate the electrophilicity of the carbaldehyde carbon at the 2-position. Furthermore, the steric bulk of the propyl group can influence the approach of reagents to the aldehyde, potentially directing the stereochemical outcome of reactions.
Research into related substituted thiophene-2-carbaldehydes has provided insights that can be extrapolated to the 3-propyl derivative. For instance, the synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions highlights the reactivity of the thiophene ring and its tolerance to palladium-catalyzed C-C bond formation. researchgate.net Similarly, studies on 3-arylthiophene-2-carbaldehydes, synthesized from 3-bromothiophene-2-carbaldehyde, underscore the utility of this scaffold in creating diverse molecular libraries. mdpi.com
The aldehyde group itself is a key reactive center, participating in a wide range of chemical transformations including oxidations, reductions, and C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The presence of the 3-propyl group can influence the kinetics and thermodynamics of these reactions.
A summary of the key structural features of this compound and their influence on its reactivity is presented in the table below.
| Structural Feature | Influence on Reactivity |
| Thiophene Ring | Electron-rich aromatic system, influences the electronic properties of the aldehyde. |
| Aldehyde Group (at C2) | Primary site for nucleophilic attack and various organic transformations. |
| Propyl Group (at C3) | Exerts a +I (electron-donating) effect, potentially modulating the electrophilicity of the aldehyde. Provides steric hindrance that can influence reaction pathways. |
| Sulfur Heteroatom | Participates in electron delocalization within the ring. |
Role in Catalytic Processes and Enhancement of Reaction Efficiencies
While this compound may not always act as a catalyst itself, it serves as a crucial precursor and building block in the synthesis of molecules that are active in catalytic processes or possess enhanced biological or material properties. The structural framework of 3-propylthiophene (B73865) is often integrated into larger, more complex molecules where its specific substitution pattern is key to the final compound's function.
The synthesis of thieno[2,3-b]pyridin-4-one derivatives, for example, showcases how substituted thiophenes can be elaborated into potent and orally bioavailable non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists. nih.gov In such syntheses, the initial thiophene derivative, conceptually similar to this compound, provides the foundational scaffold. The nature and position of the substituents on the thiophene ring are critical for the ultimate biological activity of the target molecule, demonstrating a clear structure-activity relationship. nih.gov
Furthermore, the aldehyde functionality of this compound is a versatile handle for introducing further molecular complexity. It can be a key reactant in multi-component reactions, where several molecules combine in a one-pot synthesis to form a complex product. The efficiency of such reactions can be significantly enhanced by the use of appropriate catalysts, which can selectively activate the aldehyde for the desired transformation. rsc.org
The polymerization of thiophene-2-carbaldehyde (B41791) and its derivatives, often initiated by acid catalysts, leads to the formation of conductive polymers. nih.govchemeo.com The properties of these polymers, such as their conductivity and morphology, are highly dependent on the nature of the substituents on the thiophene ring. A propyl group at the 3-position would influence the solubility and processing characteristics of the resulting polymer, as well as its electronic properties.
The table below summarizes the role of this compound in synthetic strategies that often involve catalysis.
| Application Area | Role of this compound |
| Pharmaceutical Synthesis | Serves as a key building block for complex, biologically active molecules. The 3-propyl group contributes to the overall structure-activity relationship of the final product. nih.gov |
| Materials Science | Acts as a monomer or precursor for the synthesis of functional polymers, where the propyl group can tune the material's properties. nih.govchemeo.com |
| Multi-Component Reactions | The aldehyde group is a reactive handle for efficient, one-pot syntheses of complex organic molecules, often facilitated by a catalyst. rsc.org |
| Organic Synthesis | A versatile intermediate for the introduction of the 3-propylthiophene moiety into a wide range of organic structures. |
Derivatization Strategies and Synthetic Transformations of 3 Propylthiophene 2 Carbaldehyde
Formation of Advanced Thiophene-Based Building Blocks
The aldehyde group of 3-propylthiophene-2-carbaldehyde is a key handle for the synthesis of various functionalized thiophenes. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds with specific properties.
The oxidation of this compound yields 3-propylthiophene-2-carboxylic acid. This transformation is a common and crucial step in creating a variety of derivatives. The resulting carboxylic acid can then be converted to its corresponding esters through esterification reactions. masterorganicchemistry.comderpharmachemica.comchemguide.co.ukyoutube.com
The Fischer-Speier esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction often uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Various other catalysts can also be employed to facilitate this transformation. derpharmachemica.comorganic-chemistry.org
These ester derivatives are valuable intermediates in organic synthesis. For example, they can undergo further reactions to produce a wide array of compounds with potential biological activity or unique material properties.
Table 1: Synthesis of Carboxylic Acid and Ester Derivatives
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | Oxidation (e.g., with a suitable oxidizing agent) | 3-Propylthiophene-2-carboxylic acid |
| 3-Propylthiophene-2-carboxylic acid | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-Propylthiophene-2-carboxylate ester |
Amide and carboxamide derivatives of this compound are another important class of compounds, often synthesized for their potential pharmacological activities. mdpi.comresearchgate.netnih.govresearchgate.net One common route to these derivatives involves the initial conversion of the aldehyde to the corresponding carboxylic acid, as described previously. The carboxylic acid can then be coupled with an appropriate amine to form the amide bond.
Alternatively, direct conversion of the aldehyde to a carboxamide derivative has been reported. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a multi-step process starting from thiophene (B33073), involving successive lithiation and formylation steps. mdpi.comresearchgate.net This demonstrates the feasibility of introducing both the formyl and carboxamide groups onto the thiophene ring system. The synthesis of N-phenyl-5-propylthiophene-2-carboxamide has also been described, starting from 2-propylthiophene (B74554). mdpi.com
The choice of synthetic route and the specific amine used for amidation allows for the creation of a diverse library of thiophene-based carboxamides for various applications. nih.govnih.gov
Table 2: Synthesis of Amide and Carboxamide Derivatives
| Starting Material | Key Transformation | Product |
|---|---|---|
| 3-Propylthiophene-2-carboxylic acid | Amine (R₂NH), Coupling Agent | 3-Propylthiophene-2-carboxamide |
| 2-Propylthiophene | Lithiation, reaction with phenylisocyanate | N-Phenyl-5-propylthiophene-2-carboxamide mdpi.com |
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the 2-position of the thiophene ring.
The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.orglibretexts.org This ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgpressbooks.pub The ylide then reacts with the aldehyde in this compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
The Wittig reaction offers a high degree of control over the position of the newly formed double bond, making it a valuable method for synthesizing specifically substituted alkenes derived from this compound. libretexts.org
Table 3: Wittig Reaction of this compound
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
|---|---|---|---|
| This compound | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | (E/Z)-1-(3-propylthiophen-2-yl)alk-1-ene + Triphenylphosphine oxide |
Beyond the Wittig reaction, other methods can be employed to introduce acetylene (B1199291) and alkene functionalities. For instance, the condensation of 3-aryl-thiophene-2-carboxaldehydes with various aryl and heteroaryl methyl ketones in the presence of a base can lead to the formation of chalcone (B49325) derivatives, which contain an α,β-unsaturated ketone system. researchgate.net This type of reaction extends the conjugation of the thiophene system and provides a scaffold for further chemical modifications.
Furthermore, alkyne functionalities can be incorporated into thiophene-containing molecules, which can then undergo further annulation reactions to create more complex polycyclic systems. rsc.org
Annulation and Ring-Forming Reactions
Annulation reactions are chemical transformations that result in the formation of a new ring fused to an existing one. rsc.orgrsc.org this compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing the thieno[2,3-d]pyrimidine (B153573) core. nih.govnih.gov
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant interest due to their diverse biological activities. nih.govnih.govmdpi.com The synthesis of these systems often starts from 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) derivatives. While not a direct reaction of this compound, the functional group transformations discussed earlier can provide pathways to these necessary precursors.
For example, a 2-amino-3-substituted thiophene can be cyclized with various one-carbon synthons to form the pyrimidine (B1678525) ring. A common method involves heating the 2-aminothiophene derivative with formamide (B127407) to construct the thieno[2,3-d]pyrimidin-4-one skeleton. nih.govmdpi.com Further modifications, such as conversion of the keto group to a thione, can also be achieved. nih.gov
The versatility of the thiophene ring and the reactivity of the aldehyde group in this compound allow for the strategic synthesis of precursors that can then be used in these annulation reactions to build complex, biologically relevant molecules. nih.govresearchgate.net
Access to Other Fused Heterocyclic Architectures
The aldehyde functionality of this compound is a versatile handle for constructing fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry and materials science. The synthesis typically proceeds through a multi-step, one-pot sequence initiated by a condensation reaction.
A prominent strategy involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as a cyano-acetamide or related amide. wikipedia.orgsigmaaldrich.com This initial step forms an α,β-unsaturated intermediate. Subsequent cyclization, often induced by a change in reaction conditions or the addition of a catalyst, leads to the formation of the fused pyrimidine ring.
For instance, reacting this compound with a suitable amide in the presence of a catalyst can yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones. The reaction pathway leverages the aldehyde as an electrophile to build the core structure, which is then annulated to the thiophene ring. This methodology is analogous to established syntheses of fused pyrimidines from other 2-aminothiophene derivatives. researchgate.net
Another powerful method for creating fused thiophenes is the Gewald reaction, which typically synthesizes 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org While this compound itself is the product of such transformations, its derivatives can be used in subsequent cyclizations. For example, a 2-aminothiophene-3-carboxamide (B79593) derived from a Gewald-type synthesis can react with aldehydes to form thieno[2,3-d]pyrimidinones. researchgate.net This highlights the utility of the thiophene-carbaldehyde scaffold in building complex, multi-ring systems.
Introduction of Complex Substituents via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl, heteroaryl, and other complex substituents onto the thiophene nucleus, profoundly modifying the electronic and steric properties of the parent molecule.
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To apply this to this compound, a halogen atom must first be introduced at a specific position on the thiophene ring, typically at the C4 or C5 position, to serve as the electrophilic partner.
The synthesis of a precursor like 5-bromo-3-propylthiophene-2-carbaldehyde is a necessary first step. This halogenated derivative can then undergo Suzuki-Miyaura coupling with a variety of aryl- or heteroarylboronic acids or their esters. nih.govnih.gov These reactions exhibit excellent functional group tolerance, leaving the aldehyde group intact for further transformations. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₃PO₄, Na₂CO₃), and solvent system is crucial for optimizing reaction yields. nih.govnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Halogenated Thiophene-2-carbaldehyde (B41791) Scaffold Note: This table illustrates typical conditions and outcomes for Suzuki coupling on a thiophene-2-carbaldehyde core, based on established literature. nih.govnih.gov
| Halogenated Thiophene Reactant | Boronic Acid/Ester | Catalyst / Base | Product | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-thiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde | ~85% |
| 4-Bromo-thiophene-2-carbaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ / KOH | 4-(p-Tolyl)thiophene-2-carbaldehyde | ~80% |
| 4-Bromo-thiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | ~90% |
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods like the Stille and Negishi reactions offer alternative pathways for C-C bond formation. libretexts.org The general catalytic cycle for these reactions is similar, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Stille Coupling: This reaction utilizes organotin (stannane) reagents as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. For a substrate like 5-bromo-3-propylthiophene-2-carbaldehyde, a Stille coupling with an arylstannane (e.g., Ar-Sn(Bu)₃) in the presence of a palladium catalyst would yield the corresponding aryl-substituted thiophene.
Negishi Coupling: The Negishi reaction employs organozinc reagents, which are more reactive than organoboranes but less tolerant of functional groups and are sensitive to air and water. libretexts.org This method can be particularly useful for forming bonds between two sp²-hybridized carbons or between sp² and sp³ carbons. The coupling of a halogenated this compound with an organozinc compound (e.g., Ar-ZnCl) would provide the desired biaryl product.
These methodologies expand the synthetic toolkit, allowing for the introduction of a vast range of substituents that may be inaccessible through Suzuki-Miyaura coupling.
Functionalization for Advanced Chromophore and Functional Molecule Development
The aldehyde group of this compound is a key functional handle for the synthesis of advanced chromophores and dyes. By extending the π-conjugated system through condensation reactions, molecules with tailored optical and electronic properties can be created.
The Knoevenagel condensation is a primary method used for this purpose. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganic-chemistry.org Common active methylene compounds include malononitrile, cyanoacetic esters, and barbituric acid derivatives.
The resulting product is an α,β-unsaturated system where the thiophene ring acts as an electron donor (D) and the newly formed group acts as an electron acceptor (A), connected by a π-bridge. This "D-π-A" architecture is fundamental to the design of many organic dyes, non-linear optical materials, and sensitizers for dye-sensitized solar cells. The propyl group at the 3-position enhances solubility in organic solvents without significantly altering the electronic properties.
Table 2: Chromophore Synthesis via Knoevenagel Condensation of this compound
| Active Methylene Reactant | Electron-Withdrawing Groups (Z, Z') | Resulting Chromophore Structure |
|---|---|---|
| Malononitrile | -CN, -CN | 2-((3-Propylthiophen-2-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(3-propylthiophen-2-yl)acrylate |
These transformations demonstrate how the relatively simple starting material, this compound, can be elaborated into complex molecules with specific functions, driven by the targeted reactivity of its aldehyde group.
Advanced Material Applications of 3 Propylthiophene 2 Carbaldehyde Derivatives
Organic Electronics and Optoelectronic Devices
The inherent properties of the thiophene (B33073) moiety, such as its electron-rich nature and propensity to form conjugated systems, make 3-Propylthiophene-2-carbaldehyde a valuable precursor for materials used in various electronic and optoelectronic devices.
Precursors for Conductive Polymers and Organic Semiconductors
Polythiophenes and their derivatives are a significant class of conductive polymers, and this compound serves as a key monomer in their synthesis. journalskuwait.orgcmu.edu The polymerization of thiophene-based monomers can be achieved through various methods, including chemical and electrochemical techniques, to yield polymers with extended π-conjugated backbones. journalskuwait.org These conjugated systems are essential for charge transport, making the resulting materials electrically conductive.
The presence of the propyl group on the thiophene ring enhances the solubility of the resulting polymers in common organic solvents. This improved processability is a crucial advantage for the fabrication of thin films, which are fundamental components of many electronic devices. cmu.edu The aldehyde functional group offers a site for further chemical modification, allowing for the fine-tuning of the polymer's electronic and physical properties. For instance, polymerization of thiophene-2-carbaldehyde (B41791) can proceed via the aldehyde group, leading to the formation of poly(thiophene-methine)s. journalskuwait.org
The resulting polymers exhibit semiconducting behavior, a key characteristic for their use in electronic components. journalskuwait.org The electrical and thermal properties of these polymers can be tailored by controlling the polymerization process and through the introduction of different functional groups. chemimpex.com
Table 1: Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Description |
| Chemical Polymerization | Involves the use of a chemical initiator or catalyst, such as hydrochloric acid or ferric chloride, to induce polymerization of the thiophene monomer. journalskuwait.orgcmu.edu |
| Electrochemical Polymerization | An electric current is passed through a solution containing the monomer, causing it to polymerize and deposit as a film on an electrode. journalskuwait.org |
Components in Organic Photovoltaics and Solar Cells
Derivatives of this compound are utilized in the development of organic photovoltaics (OPVs) and solar cells. chemimpex.com Polythiophenes, synthesized from such precursors, are often employed as the electron donor material in the active layer of these devices. journalskuwait.org The function of the donor material is to absorb sunlight and generate excitons (bound electron-hole pairs), which then dissociate at the interface with an electron acceptor material to produce free charge carriers and, consequently, an electric current.
The performance of OPVs is highly dependent on the properties of the constituent materials, including their light absorption characteristics, energy levels, and charge carrier mobility. The ability to modify the structure of this compound allows for the synthesis of polymers with optimized properties for solar cell applications. For example, the introduction of different side chains can influence the polymer's morphology and packing in the solid state, which in turn affects charge transport. nih.gov
Role in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)
The semiconducting nature of polymers derived from this compound also makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.com In OLEDs, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be tuned by modifying the chemical structure of the polymer.
In OFETs, which are the fundamental building blocks of organic integrated circuits, polythiophene derivatives serve as the active semiconductor layer. nih.gov The performance of an OFET is characterized by its charge carrier mobility, which determines the switching speed of the transistor. Research has shown that the regioregularity of the polythiophene backbone and the nature of the side chains significantly impact the mobility. nih.gov For instance, introducing alkylthio side chains can enhance molecular packing and improve charge transport properties. nih.gov
Chemo- and Biosensor Development
The conductive and electrochemical properties of polymers derived from this compound make them excellent candidates for the development of chemo- and biosensors. mdpi.com These sensors operate on the principle that the interaction of the polymer with a specific analyte induces a measurable change in its electrical or optical properties.
For example, a sensor for the neurotransmitter dopamine (B1211576) has been developed using a composite material containing polypyrrole-3-carboxylic acid. mdpi.com The sensor's response is based on the electrochemical oxidation of dopamine at the surface of the polymer-modified electrode. mdpi.com Similarly, polythiophene-based sensors can be designed to detect a variety of chemical and biological species with high sensitivity and selectivity. cmu.edumdpi.com The aldehyde group of this compound provides a convenient handle for the immobilization of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors.
Table 2: Characteristics of a Dopamine Biosensor
| Feature | Value |
| Linear Detection Range | 5 to 180 µM mdpi.com |
| Limit of Detection (LOD) | 9.72 nM mdpi.com |
| Limit of Quantitation (LOQ) | 0.032 µM mdpi.com |
Electrochromic Device Applications
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Polymers derived from this compound exhibit electrochromic behavior, making them suitable for use in applications like smart windows, displays, and mirrors. rsc.orgmdpi.com
The color changes in these polymers are due to reversible redox reactions that alter the electronic structure of the conjugated backbone. rsc.org By applying a voltage, the polymer can be switched between its neutral and oxidized states, each having a distinct absorption spectrum and, therefore, a different color. rsc.orgcardiff.ac.uk The ability to process these polymers from solution is advantageous for the fabrication of large-area electrochromic devices. rsc.org Research has focused on synthesizing donor-acceptor copolymers to achieve low bandgaps and a wide range of colors with high contrast and good stability. rsc.org
Nonlinear Optical Materials and Their Design
Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Organic materials, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. nih.gov Derivatives of this compound are used to create polymers with third-order NLO properties, which are crucial for applications in optical switching, data storage, and image processing. nih.govresearchgate.net
The design of NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure to enhance intramolecular charge transfer. nih.gov The thiophene ring can act as part of the π-conjugated bridge, while the aldehyde group can be modified to introduce acceptor moieties. The delocalization of π-electrons along the polymer backbone is key to achieving a large NLO response. nih.gov Theoretical and experimental studies have shown that the NLO properties of polythiophenes can be tuned by modifying their chemical structure and by controlling the length of the conjugated chain. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Design with 3 Propylthiophene 2 Carbaldehyde Derivatives
Synthesis of Polydentate Ligands (e.g., Thiophene-Substituted Terpyridine Derivatives)
The synthesis of polydentate ligands from 3-Propylthiophene-2-carbaldehyde can be achieved through established synthetic routes, primarily focusing on the formation of Schiff bases and terpyridine derivatives. These methods offer a high degree of flexibility, allowing for the fine-tuning of the ligand's electronic and steric properties.
One of the most effective methods for synthesizing terpyridine-like ligands involves a one-pot reaction. This approach typically includes the condensation of an aromatic aldehyde, such as this compound, with two equivalents of a substituted acetylpyridine in the presence of a base (like potassium hydroxide) and an ammonia (B1221849) source (such as aqueous ammonia). scribd.com This strategy is highly adaptable for creating symmetrical 4'-aryl-2,2':6',2''-terpyridine ligands and their isomers. scribd.com The resulting terpyridine ligand, featuring a central propyl-substituted thiophene (B33073) ring, can act as a tridentate donor, coordinating to metal centers through its three nitrogen atoms.
Another significant class of polydentate ligands derived from this compound are Schiff bases. These are synthesized through the condensation reaction between the aldehyde group of the thiophene derivative and the primary amino group of various amines. tijer.orgnih.gov This reaction creates an imine (C=N) linkage, which is crucial for the ligand's coordination properties. tijer.orgnih.gov Depending on the amine used, ligands with varying denticity (bidentate, tridentate, tetradentate) and donor atoms (e.g., N,N',O,S) can be prepared. nih.gov For instance, reacting this compound with diamines can yield tetradentate ligands. acs.org The synthetic flexibility of Schiff base formation allows for the creation of a vast library of ligands with tailored properties. nih.govnih.gov
Table 1: Representative Synthetic Routes for Polydentate Ligands
| Starting Material | Reagents | Ligand Type | General Reaction |
| This compound | 2-acetylpyridine, KOH, NH₃ | Thiophene-substituted terpyridine | Kröhnke annulation |
| This compound | N¹,N¹-diethylethane-1,2-diamine | Schiff Base (N,N'-bidentate) | Condensation |
| This compound | 2-aminobenzoic acid | Schiff Base (N,O-bidentate) | Condensation |
Metal Complexation Studies and Ligand-Metal Interactions
Ligands derived from this compound exhibit excellent chelating properties, readily forming stable complexes with a range of transition metal ions. tijer.org The coordination behavior is largely dictated by the structure of the ligand and the nature of the metal ion.
In the case of thiophene-substituted terpyridine ligands, they typically act as tridentate chelating agents, coordinating to the metal ion through the nitrogen atoms of the three pyridine (B92270) rings. nih.gov This coordination often results in the formation of stable octahedral complexes, particularly with d⁶ metal ions like Fe(II). nih.gov The resulting complexes can exhibit interesting photophysical and electrochemical properties, which are influenced by the electronic character of the thiophene substituent.
For Schiff base derivatives, the coordination mode can be more varied. Bidentate Schiff bases, for example, can form complexes with different geometries, such as tetrahedral or square planar, depending on the metal ion and the steric bulk of the ligand. nih.govacs.org For instance, Schiff bases derived from thiophene-2-carbaldehyde (B41791) have been shown to form distorted tetrahedral complexes with Zn(II) and Cd(II). nih.govacs.org The imine nitrogen is a primary coordination site, and other donor atoms within the ligand structure, such as phenolic oxygen or other nitrogen atoms, also participate in chelation. nih.gov The formation of these complexes is often confirmed through various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction.
Table 2: Characteristics of Representative Metal Complexes with Thiophene-Derived Ligands
| Ligand Type | Metal Ion | Coordination Geometry | Key Interaction |
| Thiophene-substituted terpyridine | Zn(II) | Distorted trigonal bipyramidal | N-donor coordination from pyridine rings researchgate.net |
| Thiophene-derived Schiff Base | Cu(II), Zn(II), Cd(II) | Distorted tetrahedral | N,N'-bidentate chelation through imine and amine nitrogens nih.govacs.org |
| Thiophene-derived Schiff Base | Co(II), Ni(II) | Tetrahedral / Square planar | N-donor coordination from imine nitrogen nih.gov |
| Thiophene carboxamide | Cu(II), Zn(II), Co(II) | Distorted octahedral / Square pyramidal / Tetrahedral | Bidentate coordination through carbonyl oxygen and pyridine nitrogen nih.gov |
Exploration of Applications for Metal-Ligand Complexes in Research
The metal complexes formed from this compound-derived ligands are being explored for a variety of research applications, owing to their diverse structural and electronic properties. rsc.orguaeu.ac.ae
A significant area of investigation is their potential as catalysts. tijer.org For example, iron-terpyridine complexes are known to be effective catalysts in various organic transformations. nih.gov The catalytic activity can be tuned by modifying the substituents on the terpyridine ligand, such as introducing the 3-propylthiophene (B73865) group. Furthermore, Schiff base metal complexes have been studied as catalysts in oxidation and polymerization reactions. tijer.org
Another prominent application is in the field of medicinal chemistry and chemical biology. nih.gov Thiophene-containing compounds and their metal complexes have demonstrated a broad spectrum of biological activities. nih.gov Schiff base complexes derived from thiophene-2-carboxaldehyde have shown promising antimicrobial and antifungal properties. tijer.orgnih.gov The metal complexes often exhibit enhanced biological activity compared to the free ligands, which is attributed to factors like increased lipophilicity and altered cell membrane permeability upon chelation. nih.govacs.org Research has also pointed towards the potential of such complexes as anticancer agents, with studies showing cytotoxicity against various cancer cell lines. acs.org
In materials science, terpyridine-based metal complexes are valued for their use in photovoltaics and as sensitizers in solar cells. nih.govrsc.orguaeu.ac.ae The strong absorption properties and electrochemical stability of these complexes make them suitable candidates for light-harvesting applications. The incorporation of a thiophene unit can further enhance these properties due to the electron-rich nature of the thiophene ring.
Table 3: Potential Research Applications of Metal Complexes
| Application Area | Type of Complex | Investigated Property/Activity |
| Catalysis | Iron-terpyridine complexes | Catalytic oxidation, polymerization tijer.orgnih.gov |
| Antimicrobial Agents | Thiophene-Schiff base complexes (Cu, Zn, Cd) | Activity against bacteria (e.g., E. coli, S. aureus) and fungi nih.govacs.org |
| Anticancer Research | Thiophene-Schiff base complexes (Co, Cu) | Cytotoxicity against human cancer cell lines acs.org |
| Materials Science | Terpyridine-based complexes | Photovoltaics, solar cell sensitizers, luminescent materials nih.govrsc.orguaeu.ac.ae |
Polymer Chemistry and Conductive Materials from 3 Propylthiophene 2 Carbaldehyde Derivatives
Oligothiophene Synthesis and Functionalization
Oligothiophenes, short, well-defined chains of thiophene (B33073) units, serve as model compounds for understanding the electronic and structural properties of their polymer analogues. beilstein-journals.org The synthesis of oligothiophenes from 3-propylthiophene-2-carbaldehyde would typically involve iterative cross-coupling reactions to build the chain unit by unit, allowing for precise control over the length and architecture. The presence of the carbaldehyde group offers a versatile handle for post-synthesis functionalization. For instance, it can be converted into a variety of other functional groups through standard organic transformations, enabling the attachment of chromophores, redox-active moieties, or solubilizing groups.
The electronic properties of oligothiophenes are known to be influenced by substituents. beilstein-journals.org While singly bonded groups like alkyls may only cause minor shifts, the introduction of more complex functionalities via the carbaldehyde group could significantly alter the electronic structure. beilstein-journals.org The propyl group at the 3-position helps to ensure solubility of the oligomers in common organic solvents, which is crucial for their processing and characterization.
Polythiophene Synthesis and Structural Characterization
The synthesis of polythiophenes from substituted monomers like this compound can be achieved through several methods, each influencing the final structure and properties of the polymer.
Oxidative polymerization is a common method for synthesizing polythiophenes. This technique typically uses oxidants like iron(III) p-toluenesulfonate or iron(III) chloride. researchgate.net For a monomer such as thiophene-2-carbaldehyde (B41791), polymerization has been successfully achieved using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.org This acid-catalyzed method could potentially be applied to the 3-propyl derivative.
However, the presence of certain functional groups can complicate oxidative polymerization. For example, attempts to polymerize N-(3-imidazol-1-ylpropyl)thiophene-3-carboxamide, a molecule with an amide group, using a standard iron oxidant were unsuccessful at room temperature. researchgate.net It is theorized that the amide group, and potentially the imidazole (B134444) moiety, could slow the reaction kinetics. researchgate.net Given the electronic similarity between amide and carbaldehyde groups, similar challenges might arise in the polymerization of this compound, possibly requiring higher temperatures or a greater concentration of the oxidant to proceed effectively. researchgate.net The resulting polymer from an acid-catalyzed polymerization of thiophene-2-carbaldehyde was characterized as consisting of spherical nanoparticles. journalskuwait.org
Living anionic polymerization offers excellent control over molecular weight and results in polymers with narrow molecular weight distributions (MWD). acs.org This method could be applied to a vinyl-containing analog of this compound, such as 2-(3-propyl-2-thienyl)ethene. The anionic polymerization of various 2-vinylthiophene (B167685) derivatives has been successfully demonstrated using initiators like sec-butyllithium (B1581126) (sec-BuLi) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.org
Studies on 2-vinylthiophene and its derivatives substituted at the 5-position (with methyl, adamantyl, phenyl, and cyano groups) show that living anionic polymerization can produce well-defined polymers with controlled molecular weights and narrow MWDs (Mw/Mn < 1.2). acs.org The reaction proceeds quickly, often reaching complete monomer consumption within minutes. acs.org The choice of initiator and counterion (e.g., Li+, Na+, K+, Cs+) can influence the polymerization, though the effect is sometimes less pronounced than in the polymerization of other monomers like epoxides. acs.orgrsc.org
Table 1: Conditions for Anionic Polymerization of Substituted 2-Vinylthiophenes in THF acs.org
| Monomer Substituent (at 5-position) | Initiator | Temperature (°C) | Time (min) | Mw/Mn |
| None | sec-BuLi | -78 | 5 | 1.14 |
| Methyl | sec-BuLi | -78 | 5 | 1.11 |
| 1-Adamantyl | sec-BuLi | -78 | 5 | 1.10 |
| Phenyl | n-BuLi | -78 | 60 | 1.10 |
| Cyano | K-Naphth | -78 | 60 | 1.13 |
Structure-Property Relationships in Poly(this compound) and Related Polymers
The relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. nih.gov In polythiophenes, the nature and position of side chains play a critical role in determining the polymer's structure and, consequently, its electronic and optical properties. cmu.edu
For poly(3-alkylthiophenes) (PATs), the length of the alkyl side chain significantly influences the polymer's three-dimensional structure. cmu.edu Structurally well-defined, head-to-tail (HT) coupled PATs demonstrate that longer alkyl side chains (e.g., dodecyl) can lead to more desirable electronic properties. cmu.edu These longer chains are believed to induce a more planar main-chain conformation, which enhances π-conjugation and facilitates macromolecular self-assembly into ordered, self-oriented structures. cmu.edu In the case of poly(this compound), the propyl group at the 3-position would contribute to solubility and influence the inter-chain packing, which affects charge transport.
The introduction of a polar carbaldehyde group at the 2-position would introduce significant interchain dipole-dipole interactions. This is analogous to how polar groups in other polymers, such as the phthalide (B148349) group in poly(arylene ether ketone)s, increase interchain interactions and raise the glass transition temperature. nih.gov These strong interactions could either enhance or disrupt the packing induced by the alkyl chains, leading to complex effects on the polymer's morphology and electronic properties.
Influence of the Propyl and Carbaldehyde Substituents on Polymer Electronic Properties
The electronic properties of polythiophenes, such as the HOMO and LUMO energy levels and the resulting band gap, can be tuned by introducing electron-donating or electron-withdrawing substituents. mdpi.comresearchgate.net The propyl group at the 3-position is an electron-donating group, which generally raises the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.com In contrast, the carbaldehyde group at the 2-position is an electron-withdrawing group, which tends to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), with a more pronounced effect on the LUMO. mdpi.comnih.gov
The combination of these two opposing groups on the same thiophene ring in poly(this compound) would lead to a push-pull effect. This can result in a narrowing of the band gap compared to unsubstituted polythiophene. nih.gov DFT calculations on substituted polythiophenes have shown that strong electron-withdrawing groups like carboxyl (–COOH) can significantly lower both HOMO and LUMO levels and increase the band gap, while electron-donating groups like methoxy (B1213986) (–OCH3) can reduce the ionization potential. mdpi.com The precise effect of the carbaldehyde group would depend on the balance between its electron-withdrawing strength and the donating effect of the propyl group. This tunability allows for the rational design of materials where the color of light emission and conductivity can be adjusted by the choice of substituents. mdpi.com
Table 2: General Effects of Substituents on Polythiophene Electronic Properties mdpi.com
| Substituent Type | Example | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap |
| Electron-Donating | –OCH3, –Alkyl | Increase | Slight Increase/Decrease | Decrease |
| Electron-Withdrawing | –COOH, –CHO | Decrease | Significant Decrease | Decrease/Increase |
Computational and Theoretical Studies of 3 Propylthiophene 2 Carbaldehyde Systems
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying systems like thiophene (B33073) derivatives. mdpi.com DFT calculations can elucidate the fundamental electronic properties of 3-propylthiophene-2-carbaldehyde, offering insights into its behavior.
The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net
Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating capability, important for reactions with electrophiles. |
| LUMO Energy | Relatively low | Indicates good electron-accepting capability, important for reactions with nucleophiles. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity, crucial for potential applications in materials science. |
| Dipole Moment | Non-zero | The molecule is polar, which influences its solubility and intermolecular interactions. |
This table is illustrative and based on general principles and data from related thiophene derivatives. Specific values would require dedicated DFT calculations.
DFT calculations can also be used to predict the reactivity of this compound. By analyzing the electron distribution and the energies of the molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. The electron-rich thiophene ring is susceptible to electrophilic substitution, while the carbonyl carbon of the aldehyde group is an electrophilic site prone to nucleophilic attack. numberanalytics.com
Furthermore, DFT can be employed to simulate various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. mdpi.com Theoretical UV-Vis spectra can help in understanding the electronic transitions between molecular orbitals.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the identification of transition states. For reactions involving this compound, such as its polymerization or its participation in condensation reactions, theoretical calculations can provide valuable mechanistic insights.
For example, in the Vilsmeier-Haack formylation of thiophene, which is a method to introduce the aldehyde group, the reaction is known to proceed through a two-step mechanism involving an electrophilic aromatic substitution. smolecule.com The stability of the intermediate sigma complex can be evaluated computationally. Similarly, for reactions like the Grignard reaction at the carbonyl group, the transition state, which often involves a six-membered ring, can be modeled to understand the reaction kinetics and stereoselectivity. wikipedia.org
While specific transition state analyses for reactions of this compound are not documented, the methodologies applied to other thiophene derivatives could be readily adapted. This would involve calculating the energies of reactants, intermediates, transition states, and products to construct a reaction energy profile.
Polymer Conformation and Electronic Properties Modeling
The polymer derived from this compound, poly(this compound), is expected to have interesting electronic and conformational properties. Computational modeling can be used to predict these properties.
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational behavior of polymers. By simulating the movement of atoms and molecules over time, MD can provide insights into how polymer chains fold and pack in different environments. Studies on the closely related poly(3-hexylthiophene) (P3HT) have used atomistic and coarse-grained MD simulations to investigate the conformation of single polymer chains as a function of temperature, revealing the formation of bundle and toroid structures. mdpi.com Similar simulations for poly(this compound) would help in understanding how the propyl and carbaldehyde substituents influence the polymer's morphology.
The electronic properties of the polymer, such as its bandgap and charge transport characteristics, can be investigated using quantum chemical calculations on oligomers of increasing length. The presence of the carbaldehyde group is expected to influence the electronic properties of the polymer, potentially leading to a lower bandgap compared to poly(3-propylthiophene). The synthesis of poly(thiophene-2-carbaldehyde) has been reported, and its properties have been characterized, providing an experimental basis for comparison with theoretical models. researchgate.netjournalskuwait.org
In Silico Design of Novel this compound Derivatives
In silico design involves the use of computational methods to design and screen novel molecules with desired properties before their actual synthesis. This approach can significantly accelerate the discovery of new materials and compounds with specific applications.
Starting from the this compound scaffold, new derivatives can be designed by introducing different functional groups at various positions on the thiophene ring or by modifying the propyl and carbaldehyde moieties. For each designed derivative, computational tools can be used to predict its electronic, optical, and chemical properties. This allows for a virtual screening of a large library of compounds to identify the most promising candidates for a particular application, such as in organic electronics or as intermediates in medicinal chemistry. techscience.comresearchgate.netresearchgate.net
For instance, if the goal is to develop a material with a smaller HOMO-LUMO gap for use in organic solar cells, different electron-donating and electron-withdrawing groups can be computationally attached to the this compound backbone, and the resulting effect on the electronic structure can be calculated. This rational design approach, guided by theoretical predictions, can save significant time and resources in the laboratory.
Advanced Analytical Methodologies for Characterization and Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Propylthiophene-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. mdpi.com For instance, the aldehydic proton (CHO) typically appears as a singlet at approximately 9.70 ppm. mdpi.com The protons of the propyl group exhibit distinct signals: a triplet for the terminal methyl (CH₃) protons around 0.98 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons between 1.61 and 1.83 ppm, and a triplet for the methylene protons adjacent to the thiophene (B33073) ring at about 2.77 ppm. mdpi.com The thiophene ring proton gives a singlet at 7.06 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework. oregonstate.edu The aldehydic carbon (C=O) is typically observed downfield around 184.5 ppm. mdpi.comoregonstate.eduwisc.edu The carbons of the thiophene ring resonate in the aromatic region, with the carbon bearing the aldehyde group appearing around 144.4 ppm and the carbon with the propyl group at approximately 151.9 ppm. mdpi.com The other thiophene ring carbons show signals at about 136.1 and 123.8 ppm. mdpi.com The propyl group carbons are found upfield: the CH₂ group attached to the ring around 31.8 ppm, the next CH₂ group at about 24.5 ppm, and the terminal CH₃ carbon at approximately 13.6 ppm. mdpi.com
Quantitative NMR (qNMR): While specific qNMR studies on this compound are not detailed in the provided results, this technique can be employed for the precise determination of purity and concentration by integrating the signals of the analyte against a certified internal standard.
Table 1: ¹H NMR Spectroscopic Data for a Related Thiophene Derivative mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.70 | Singlet (s) | - |
| Thiophene-H | 7.06 | Singlet (s) | - |
| -CH₂- (adjacent to ring) | 2.77 | Triplet (t) | 7.4 |
| -CH₂- | 1.61-1.83 | Multiplet (m) | - |
| -CH₃ | 0.98 | Triplet (t) | 7.2 |
Table 2: ¹³C NMR Spectroscopic Data for a Related Thiophene Derivative mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 184.5 |
| C-propyl (on ring) | 151.9 |
| C-aldehyde (on ring) | 144.4 |
| Thiophene-C | 136.1 |
| Thiophene-C | 123.8 |
| -CH₂- (adjacent to ring) | 31.8 |
| -CH₂- | 24.5 |
| -CH₃ | 13.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a similar compound, thiophene-2-carbaldehyde (B41791), shows a strong carbonyl (C=O) stretching vibration at 1665 cm⁻¹. researchgate.net This characteristic peak is a key indicator of the aldehyde group. Other significant absorptions include C-H stretching vibrations from the propyl group and the thiophene ring, typically appearing in the range of 2850-3100 cm⁻¹, and C-S stretching vibrations from the thiophene ring at lower wavenumbers. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiophene derivatives typically exhibit absorption maxima (λmax) due to π-π* transitions. researchgate.net While specific UV-Vis data for this compound is not available in the search results, related thiophene-based dyes show absorption maxima in the visible region, often above 500 nm, indicating extended conjugation. ekb.eg The position of the λmax is sensitive to the solvent polarity. ekb.eg
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀OS), the expected molecular weight is approximately 154.23 g/mol . chemeo.com High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 155. rsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile compounds. A reverse-phase (RP) HPLC method can be employed for the separation and purity determination of related compounds like 3-methylthiophene-2-carbaldehyde. sielc.com Such a method would typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time and peak purity can be used to assess the identity and purity of this compound.
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. It excels in separating components from a complex mixture and providing quantitative and qualitative information. In a typical GC analysis, the sample is volatilized and introduced into a carrier gas stream (mobile phase), which carries it through a capillary column (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.
The choice of the capillary column is critical. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, is often suitable. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. mdpi.com GC-MS is particularly powerful, as it provides both the retention time (a characteristic of the compound under specific conditions) and a mass spectrum, which acts as a molecular fingerprint. mdpi.comnih.gov
The retention index (RI) is a standardized measure used to convert retention times into system-independent constants. For the related compound 3-Propylthiophene (B73865), experimental Kovats retention indices on a standard non-polar column are reported to be in the range of 943-946. nih.gov It is expected that the aldehyde functional group in this compound would increase its retention index on such a column due to increased polarity and boiling point.
Table 1: GC Retention Data for Related Thiophene Compounds
| Compound | Retention Index (Non-Polar Column) | Analytical Technique |
| 3-Propylthiophene | 943 - 946 | GC-MS |
| 3-Bromothiophene-2-carbaldehyde | Not Reported | GC-MS |
Advanced Characterization of Derived Materials
The aldehyde functionality of this compound allows it to serve as a monomer for the synthesis of novel conjugated polymers. These poly(this compound) materials possess unique electronic and physical properties that are highly dependent on their molecular structure and solid-state organization. A thorough characterization of these derived materials is essential to establish structure-property relationships.
Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.net The analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov
In a GPC experiment, a polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying extents and elute later. The elution volume is therefore inversely proportional to the hydrodynamic volume of the polymer chain.
For polymers derived from this compound, which are typically soluble in organic solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607), a standard GPC setup with polystyrene or poly(methyl methacrylate) standards for calibration can be used. Research on analogous poly(3-alkylthiophenes), such as poly(3-hexylthiophene) (P3HT), has utilized GPC to correlate synthetic conditions with resulting molecular weights, which in turn significantly influence the material's electronic properties and performance in devices.
Table 2: Illustrative GPC Data for Thiophene-Based Polymers
| Polymer Sample | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Poly(3-hexylthiophene) - Sample A | 23,000 | 18,400 | 1.25 |
| Poly(3-hexylthiophene) - Sample B | 36,000 | 27,700 | 1.30 |
| Thiol-Acrylate Polymer | 73,000 | Not Reported | Not Reported |
Data is illustrative and based on findings for related polymer systems. nih.gov
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers derived from this compound, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. Studies on regioregular poly(3-hexylthiophene) have shown that the glass transition temperature increases with both molecular mass and the degree of regioregularity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is vital for assessing the thermal stability and decomposition profile of the polymer. The resulting data reveals the onset temperature of degradation and the percentage of weight loss at different stages, providing insights into the material's operational limits and degradation mechanisms.
Table 3: Thermal Transition Data for Related Polythiophenes
| Polymer | Thermal Transition | Temperature (°C) | Analytical Technique |
| Poly(3-hexylthiophene) | Glass Transition (Tg) | -9 to 10 | DSC |
| Poly(3-hexylthiophene) | Melting Point (Tm) | ~220-240 | DSC |
Data sourced from studies on poly(3-hexylthiophene).
Morphological and Structural Studies (e.g., XRD, TEM, SEM)
The morphology and structure of polymeric materials at the nano- and micro-scale are critical determinants of their bulk properties.
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For semi-crystalline polymers like poly(3-alkylthiophenes), XRD patterns provide information about the degree of crystallinity and the arrangement of polymer chains in the solid state. uobasrah.edu.iq Studies on regioregular poly(3-alkylthiophenes) have used XRD to identify a lamellar stacking structure, where the planar thiophene backbones stack via π-π interactions, and the alkyl side chains create an insulating layer between them. researchgate.net The spacing between these layers can be calculated from the diffraction peak positions.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the characterization of materials derived from this compound, SEM can be used to visualize the morphology of the polymer as-synthesized (e.g., powders, particles) or as-processed (e.g., thin films). For instance, the polymerization of the related thiophene-2-carbaldehyde has been shown to produce spherical particles with rough surfaces, with diameters in the nanometer range. journalskuwait.orgresearchgate.net
Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the visualization of the internal structure of materials. For polymeric materials, TEM can reveal details about phase separation in blends, the dispersion of nanoparticles in a composite, or the crystalline domains within a semi-crystalline polymer.
Table 4: Summary of Morphological Findings for Thiophene-Based Polymers
| Technique | Polymer System | Key Findings |
| SEM | Poly(thiophene-2-carbaldehyde) | Spherical particles with rough surfaces; average diameters ~127 nm. journalskuwait.orgresearchgate.net |
| XRD | Regioregular Poly(3-alkylthiophenes) | Evidence of high crystallinity and a well-defined lamellar structure. researchgate.net |
| USAXS/SAXS | Poly(3-hexylthiophene) Blends | Characterization of nano- and micron-scale phase domains. rsc.org |
Future Research Directions and Emerging Applications
Exploration of Novel, Efficient, and Sustainable Synthetic Pathways
The future synthesis of 3-propylthiophene-2-carbaldehyde and its analogs will prioritize efficiency, selectivity, and sustainability. Modern synthetic chemistry offers pathways that are both high-yielding and environmentally conscious. A significant area of research involves moving away from classical, multi-step procedures towards more direct and atom-economical methods.
Furthermore, the cyclization of functionalized alkynes represents a powerful and efficient strategy for synthesizing thiophene (B33073) derivatives. mdpi.com These methods, which can be catalyzed by metals or promoted by a base, often proceed with high atom economy and under mild conditions. mdpi.com Research into these cycloisomerization reactions is particularly valuable as it allows for the construction of the thiophene ring with the desired substitution pattern in a single, efficient step from readily available starting materials. mdpi.com The adoption of unconventional solvents, such as ionic liquids, in these processes could also allow for the convenient recycling of catalysts and reaction media, further enhancing the sustainability of the synthesis. mdpi.com
Development of Highly Functionalized and Responsive Derivatives
The aldehyde group of this compound is a key functional handle that allows for extensive chemical modification. Future research will heavily focus on leveraging this reactivity to develop a new generation of functionalized and responsive materials.
The aldehyde can be readily transformed into a wide array of other functional groups or used as a reactive site for polymerization and surface grafting. This versatility is crucial for creating materials with tailored properties. For example, research on other thiophene aldehydes has shown that they can be incorporated into semiconducting polymers. researchgate.net The aldehyde functionality allows for subsequent cross-linking or modification, which can be used to create insoluble films or graft other molecules, such as fluorescent nanoparticles. researchgate.net
A particularly exciting avenue is the development of "smart" or responsive polymers derived from this compound. Stimulus-responsive polymers can undergo significant changes in their physical and chemical properties in response to external triggers like heat, pH, light, or electric fields. nih.gov By incorporating specific moieties, derivatives of this compound could be designed to be responsive. For instance, introducing azobenzene (B91143) groups can lead to photo-responsive materials that change conformation under different wavelengths of light. nih.gov Similarly, incorporating acidic or basic groups, such as carboxylic acids or amines, could yield pH-responsive polymers that alter their solubility or structure based on the acidity of the environment. nih.gov Such materials have potential applications in biosensors and controlled drug release systems. nih.gov
Research into other functionalized thiophene derivatives has already demonstrated the potential for creating molecules with significant biological activity. Studies on various thiophene-2-carboxamide and 4-arylthiophene-2-carbaldehyde derivatives have revealed potent antioxidant, antibacterial, and urease inhibition properties. nih.govnih.gov
Table 1: Antibacterial and Nitric Oxide (NO) Scavenging Activity of Functionalized Thiophene-2-carbaldehyde (B41791) Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives, indicating their potential in biomedical applications. Lower IC₅₀ values denote higher potency.
| Compound | Target | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|---|
| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 | Streptomycin | 35.2 |
| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | NO Scavenging | 45.6 | N/A | N/A |
| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 | N/A | N/A |
Data sourced from: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. nih.gov
Table 2: Antioxidant Activity of Functionalized Thiophene-2-carboxamide Derivatives This table shows the percentage of antioxidant activity for different classes of thiophene derivatives compared to a standard antioxidant.
| Derivative Class | Antioxidant Activity (% Inhibition) |
|---|---|
| 3-amino thiophene-2-carboxamide derivatives | 46.9 - 62.0% |
| 3-hydroxy thiophene-2-carboxamide derivatives | 28.4 - 54.9% |
| 3-methyl thiophene-2-carboxamide derivatives | 12.0 - 22.9% |
| L-Ascorbic acid (Standard) | 88.44% |
Data sourced from: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. nih.gov
Integration into Hybrid Organic-Inorganic Material Systems
A major frontier in materials science is the development of organic-inorganic hybrid materials, which combine the properties of both components to achieve superior performance. mdpi.com These materials are defined by the intimate mixing of organic and inorganic components on a scale of less than 1 micrometer. mdpi.com The interactions between the phases can range from weak forces like van der Waals to strong covalent chemical bonds (Class II hybrids). mdpi.com
Polymers derived from this compound are excellent candidates for the organic component in such hybrids. The thiophene backbone can provide semiconducting properties, while the aldehyde group offers a reactive site for bonding with inorganic materials. Research has shown that electropolymerized films of a thiophene-based aldehyde derivative exhibit remarkably strong adhesion to inorganic substrates like indium tin oxide (ITO). researchgate.net This strong interfacial connection is critical for creating durable and efficient electronic devices. The integration of these polymers with inorganic materials paves the way for advanced applications such as robust conductive electrodes. researchgate.net
Future work will likely explore the creation of nanocomposites where nanoparticles (e.g., metal oxides, quantum dots) are embedded within a polymer matrix derived from this compound. The aldehyde functionality could be used to anchor the nanoparticles, ensuring their uniform dispersion and creating a strong interface, leading to materials with enhanced mechanical, optical, or electronic properties.
Advanced Applications in Emerging Technologies and Interdisciplinary Fields
The unique combination of properties accessible through this compound and its derivatives opens doors to a wide range of advanced applications across multiple disciplines.
Bioelectronics and Biosensors: The functionalizable and semiconducting nature of polymers derived from this compound makes them ideal for bioelectronics. researchgate.net The strong adhesion of these polymer films to conductive substrates like ITO is a key advantage for fabricating electrodes that can interface with biological systems. researchgate.net The aldehyde groups on the polymer surface can be used to immobilize enzymes, antibodies, or DNA, creating highly specific biosensors for diagnostics or environmental monitoring.
Medicinal Chemistry and Pharmacology: The thiophene scaffold is a well-known privileged structure in medicinal chemistry. As demonstrated by related compounds, derivatives of this compound could be designed as potent therapeutic agents. nih.govnih.gov Research into functionalized thiophenes has yielded compounds with significant antibacterial and antioxidant activity. nih.govnih.gov Furthermore, the core structure is relevant to the synthesis of complex molecules like dopamine (B1211576) D1 agonists, highlighting its potential in drug discovery for neurological disorders. mdpi.com
Advanced Materials: The ability to create responsive polymers from this compound will lead to the development of smart materials. These could include surfaces that change wettability on demand, materials for targeted drug delivery that release their payload in response to specific pH conditions, or photo-switchable materials for optical data storage. researchgate.netnih.gov The facile functionalization offered by the aldehyde group is a critical enabler for these next-generation materials. researchgate.net
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Propylthiophene-2-carbaldehyde, and what analytical techniques confirm its purity?
- Answer: A widely used method is the Vilsmeier-Haack reaction, where 3-propylthiophene is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2-position . Alternative routes include Friedel-Crafts alkylation followed by oxidation. Purity is typically confirmed via and NMR spectroscopy to verify functional groups and detect impurities . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) further validate molecular weight and homogeneity.
Q. How does the aldehyde group in this compound participate in cross-coupling reactions?
- Answer: The aldehyde group acts as an electrophilic site, enabling nucleophilic addition reactions. For instance, it can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to form biaryl derivatives, useful in material science and drug design . Schiff base formation with amines is another key reaction, facilitating ligand synthesis for coordination chemistry.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Answer: Column chromatography using silica gel with ethyl acetate/hexane gradients is standard. Recrystallization from ethanol or dichloromethane-hexane mixtures improves crystallinity. Advanced techniques like preparative HPLC or distillation under reduced pressure may be employed for high-purity requirements .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the Vilsmeier-Haack synthesis of this compound?
- Answer: Yield optimization involves adjusting stoichiometry (e.g., DMF:POCl₃ ratio), reaction temperature (typically 0–5°C to suppress side reactions), and reaction time (12–24 hours). Catalytic additives like Lewis acids (e.g., ZnCl₂) enhance regioselectivity. Post-reaction quenching with aqueous sodium acetate minimizes hydrolysis of intermediates .
Q. What strategies control regioselectivity during functionalization of this compound?
- Answer: Steric and electronic directing groups influence reactivity. For example, introducing electron-withdrawing substituents on the thiophene ring directs electrophilic attacks to the 5-position. Transition metal catalysts (e.g., Pd or Cu) enable site-selective cross-coupling at the aldehyde group while preserving the thiophene backbone .
Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and confirmation of substituent orientation. For example, in imidazo[1,2-a]pyridine-3-carbaldehyde analogs, crystallography confirmed the planarity of the heterocyclic core and the spatial arrangement of the aldehyde group . This data is critical for structure-activity relationship (SAR) studies.
Q. Can computational modeling predict feasible synthetic routes for novel derivatives of this compound?
- Answer: Yes. AI-driven tools (e.g., retrosynthesis analysis) leverage databases like Reaxys and Pistachio to propose routes. For example, density functional theory (DFT) calculations predict reaction feasibility by analyzing transition states and thermodynamic stability of intermediates .
Q. What methodologies elucidate the biomolecular interactions of this compound in medicinal chemistry?
- Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities with target proteins. Molecular docking simulations model interactions at atomic resolution, while in vitro assays (e.g., enzyme inhibition) validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
